6-Hydroxyhexa-2,4-dienamide
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Overview
Description
6-Hydroxyhexa-2,4-dienamide is an organic compound characterized by the presence of a hydroxyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexa-2,4-dienamide can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically involves the use of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH) for ether formation.
Major Products
Oxidation: Formation of 6-oxohexa-2,4-dienamide.
Reduction: Formation of hexane derivatives.
Substitution: Formation of 6-alkoxyhexa-2,4-dienamide or 6-acyloxyhexa-2,4-dienamide.
Scientific Research Applications
6-Hydroxyhexa-2,4-dienamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of biologically active compounds and functional materials.
Industry: Utilized in the development of fluorescent materials and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-Hydroxyhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system allow it to participate in various biochemical reactions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features enable it to interact with cellular membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Pellitorine: A natural compound with a 2,4-dienamide moiety, known for its antibacterial and anticancer activities.
Piperovatine: Another natural dienamide with anti-inflammatory and antifungal properties.
Trichostatin A: A dienamide used as a histone deacetylase inhibitor in cancer research.
Uniqueness
6-Hydroxyhexa-2,4-dienamide is unique due to its specific hydroxyl group and conjugated diene system, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
183815-43-2 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-hydroxyhexa-2,4-dienamide |
InChI |
InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5-8/h1-4,8H,5H2,(H2,7,9) |
InChI Key |
CGPSCTVAKDVHTD-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CC(=O)N)O |
Origin of Product |
United States |
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